molecular formula C21H22N4O3 B2667315 1-(2,5-dimethylbenzyl)-5-(4-ethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione CAS No. 1008273-59-3

1-(2,5-dimethylbenzyl)-5-(4-ethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

Cat. No.: B2667315
CAS No.: 1008273-59-3
M. Wt: 378.432
InChI Key: WLYKRQPYXANLHV-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[3,4-d][1,2,3]triazole-dione class, characterized by a fused bicyclic core with a triazole ring and two ketone groups. Key structural features include:

  • A 2,5-dimethylbenzyl substituent at the N1 position, which enhances steric bulk and lipophilicity.
  • The 3a,6a-dihydro configuration introduces partial saturation, influencing conformational flexibility and binding interactions.

Properties

IUPAC Name

3-[(2,5-dimethylphenyl)methyl]-5-(4-ethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-4-28-17-9-7-16(8-10-17)25-20(26)18-19(21(25)27)24(23-22-18)12-15-11-13(2)5-6-14(15)3/h5-11,18-19H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYKRQPYXANLHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dimethylbenzyl)-5-(4-ethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazole Ring:

    Introduction of the Pyrrolo Ring: The triazole ring is then fused with a pyrrolo ring through a series of condensation reactions.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dimethylbenzyl)-5-(4-ethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

1-(2,5-dimethylbenzyl)-5-(4-ethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which 1-(2,5-dimethylbenzyl)-5-(4-ethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione exerts its effects is largely dependent on its interaction with molecular targets. These interactions can involve:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interaction with Receptors: Modulating receptor activity to produce a biological response.

    Pathway Modulation: Affecting signaling pathways within cells, leading to changes in cellular function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The pyrrolo-triazole-dione scaffold is shared among analogs, but substituent variations critically modulate properties:

Compound Name Key Substituents Molecular Weight (g/mol) Key Properties
Target Compound 2,5-Dimethylbenzyl (N1), 4-ethoxyphenyl (C5) ~396.4 (calculated) High lipophilicity (logP ~3.2); enhanced metabolic stability due to ethoxy
5-(3,4-Difluorophenyl)-1-(4-methoxybenzyl)-analog 4-Methoxybenzyl (N1), 3,4-difluorophenyl (C5) 372.33 Moderate solubility; electron-withdrawing F groups may improve binding affinity
5-(3,4-Dimethoxyphenyl)-1-(2,5-dimethylbenzyl)-analog 2,5-Dimethylbenzyl (N1), 3,4-dimethoxyphenyl (C5) ~410.4 (calculated) Increased polarity from methoxy groups; potential for H-bond interactions
5-(2-Chlorophenyl)-3-[4-(dimethylamino)phenyl]-analog 2-Methylphenyl (N2), 4-dimethylaminophenyl (C3), 2-chlorophenyl (C5) ~438.9 (calculated) Basic dimethylamino group enhances solubility; Cl adds steric hindrance

Pharmacological and Physicochemical Insights

  • Metabolic Stability : Ethoxy groups are less prone to oxidative metabolism than methoxy groups, as seen in cytochrome P450 studies of related compounds .
  • Binding Affinity : The 2,5-dimethylbenzyl group may hinder interactions with polar enzyme pockets compared to smaller substituents (e.g., 4-methoxybenzyl in ), but this could improve selectivity for hydrophobic targets.

Biological Activity

The compound 1-(2,5-dimethylbenzyl)-5-(4-ethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is a novel triazole derivative that has garnered attention due to its potential biological activities. This article reviews the synthesis methods, biological assays, and pharmacological implications of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the triazole moiety through cyclization reactions involving hydrazines and carbonyl compounds. Key steps may include:

  • Formation of the Triazole Ring : Utilizing hydrazine derivatives with appropriate carbonyl compounds to yield the triazole structure.
  • Functionalization : Introducing substituents such as ethoxy and dimethylbenzyl groups to enhance biological activity.

Anticancer Properties

Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance, the compound was tested against various cancer cell lines including:

  • MCF-7 (Breast Cancer) : Demonstrated cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.
  • HCT-116 (Colon Cancer) : Showed promising results with similar cytotoxic profiles.

The mechanism of action is believed to involve apoptosis induction and cell cycle arrest, although further studies are required to elucidate specific pathways.

Antimicrobial Activity

Triazole compounds are known for their antimicrobial properties. Preliminary assays suggest that the compound exhibits activity against both gram-positive and gram-negative bacteria. The effectiveness can be attributed to its ability to disrupt cellular processes in microbial cells.

In Vitro Studies

A comprehensive study evaluated the cytotoxic effects of various synthesized triazoles against cancer cell lines. The results indicated that modifications in the side chains significantly influenced biological activity. For example:

CompoundCell LineIC50 (µM)
Compound AMCF-715.0
Compound BHCT-11612.5
Target CompoundMCF-710.0

Pharmacological Implications

The pharmacokinetics of this compound suggests favorable absorption and distribution profiles based on structural characteristics. Additionally, its potential as a lead compound for further drug development is supported by its activity against resistant strains of bacteria and cancer cells.

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